molecular formula C8H19NO B1294553 4-(Diethylamino)butan-1-ol CAS No. 2683-56-9

4-(Diethylamino)butan-1-ol

Cat. No.: B1294553
CAS No.: 2683-56-9
M. Wt: 145.24 g/mol
InChI Key: KHYKXDSWXWVQTA-UHFFFAOYSA-N
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Description

4-(Diethylamino)butan-1-ol is a tertiary amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol. Structurally, it consists of a four-carbon chain with a hydroxyl (-OH) group at the first carbon and a diethylamino (-N(C₂H₅)₂) group at the fourth carbon. Amino alcohols like this compound often exhibit biological activity due to their dual functional groups, which enable interactions with enzymes or receptors.

Properties

IUPAC Name

4-(diethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYKXDSWXWVQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181321
Record name 4-(Diethylamino)butan-1-ol
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Molecular Weight

145.24 g/mol
Source PubChem
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CAS No.

2683-56-9
Record name 4-(Diethylamino)-1-butanol
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Record name 4-(Diethylamino)butan-1-ol
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Record name 4-(Diethylamino)butan-1-ol
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Record name 4-(diethylamino)butan-1-ol
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Preparation Methods

The preparation of 4-(Diethylamino)butan-1-ol typically involves a two-step synthetic route:

    Reaction of 1-bromobutane with diethylamine: This reaction generates 4-diethylamino-1-butane.

    Reaction of 4-diethylamino-1-butane with isopropyl phosphonic acid triethyl acetate under alkaline conditions: This step produces this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Diethylamino)butan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Diethylamino)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its diethylamino group can interact with various biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Diethylamino)butan-2-ol

  • CAS : 2683-58-1
  • Molecular Formula: C₈H₁₉NO
  • Molecular Weight : 145.2 g/mol
  • Key Differences: Positional isomer of 4-(Diethylamino)butan-1-ol, with the hydroxyl group at the second carbon instead of the first.
  • Applications : Used as a laboratory chemical, with safety protocols emphasizing skin/eye protection and ventilation .
  • Safety: No significant hazards reported under standard handling conditions .

4-Dimethylamino-1-butanol

  • CAS : 13330-96-6
  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.19 g/mol
  • Physical Properties : Boiling point = 188°C , density = 0.88 g/cm³ .
  • Key Differences: Substitution of diethylamino with dimethylamino reduces steric bulk and alters polarity.
  • Applications : Organic building block in synthetic chemistry .

4-(Propan-2-ylamino)butan-1-ol

  • CAS : 42042-71-7
  • Molecular Formula: C₇H₁₇NO
  • Molecular Weight : 143.22 g/mol
  • Applications : Investigated for pharmaceutical applications due to its versatile reactivity .

5-(Diethylamino)pentan-1-ol

  • CAS : 2683-57-0
  • Molecular Formula: C₉H₂₁NO
  • Molecular Weight : 159.27 g/mol
  • Key Differences : Longer carbon chain (five carbons) increases hydrophobicity.
  • Safety : Requires precautions against skin/eye exposure .

Functional Analog: 4-(n-Heptyloxy)butan-1-ol

  • Molecular Formula : C₁₁H₂₄O₂
  • Molecular Weight : 188.3 g/mol
  • Key Differences: Ether linkage (-O-) replaces the amino group, drastically altering polarity.
  • Applications: Identified as a pheromone component in beetles (e.g., Anoplophora glabripennis), demonstrating the importance of hydroxyl-ether motifs in insect communication .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Functional Group Boiling Point Density (g/cm³) Applications Source
This compound N/A C₈H₁₉NO 145.24 Tertiary amino alcohol N/A N/A Inferred: Pharmaceutical intermediates -
1-(Diethylamino)butan-2-ol 2683-58-1 C₈H₁₉NO 145.2 Secondary amino alcohol N/A N/A Laboratory chemical
4-Dimethylamino-1-butanol 13330-96-6 C₆H₁₅NO 117.19 Tertiary amino alcohol 188°C 0.88 Organic synthesis
4-(n-Heptyloxy)butan-1-ol N/A C₁₁H₂₄O₂ 188.3 Ether-alcohol N/A N/A Insect pheromone
5-(Diethylamino)pentan-1-ol 2683-57-0 C₉H₂₁NO 159.27 Tertiary amino alcohol N/A N/A Research chemical

Key Research Findings

This suggests that amino-alcohol derivatives may share bioactivity profiles.

Pheromone Activity : Structurally distinct compounds like 4-(n-heptyloxy)butan-1-ol demonstrate the role of hydroxyl groups in insect pheromone systems, attracting beetles in field trials .

Safety Profiles: Amino alcohols with diethylamino groups (e.g., 1-(Diethylamino)butan-2-ol) generally require standard laboratory safety measures, including ventilation and protective equipment .

Biological Activity

4-(Diethylamino)butan-1-ol, also known by its chemical identifier 2683-56-9, is a compound that has garnered attention in organic synthesis and potential biological applications due to its unique structural features. The presence of both an alcohol and a secondary amine functional group positions it as a versatile building block in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H19NO\text{C}_8\text{H}_{19}\text{N}\text{O}

This compound features a diethylamino group, which is known for its ability to interact with various biological molecules, potentially influencing biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureNotable Biological Activity
4-(Diethylamino)benzaldehydeStructurePan-inhibitor of ALDH isoforms; cytotoxicity against cancer cells
RC-752StructureSigma-1 receptor antagonist; potential analgesic effects

Case Studies and Research Findings

Recent studies have explored the potential applications of compounds similar to this compound:

  • Sigma Receptor Antagonists : Research on sigma receptor antagonists has shown promise for treating neuropathic pain. Compounds with similar diethylamino groups have been evaluated for their analgesic properties, suggesting that this compound could have comparable effects if further studied .
  • Aldehyde Dehydrogenase Inhibition : Studies on related compounds like 4-(Diethylamino)benzaldehyde have demonstrated significant inhibitory effects on aldehyde dehydrogenase (ALDH) isoforms, which are implicated in various cancers. This raises the possibility that derivatives or analogs of this compound could exhibit similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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